Cas no 1501557-49-8 (3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine)

3-(3-Bromo-4-chlorophenyl)-1,2-oxazol-5-amine is a halogenated heterocyclic compound featuring both bromo and chloro substituents on the phenyl ring, along with an oxazole core bearing an amine functional group. This structure offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it serves as a key intermediate for further derivatization. The presence of halogen atoms enhances reactivity in cross-coupling reactions, while the oxazole-amine moiety provides a handle for additional functionalization. Its well-defined molecular architecture makes it valuable for constructing complex scaffolds in medicinal chemistry. The compound is typically handled under controlled conditions due to its sensitivity.
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine structure
1501557-49-8 structure
Product name:3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
CAS No:1501557-49-8
MF:C9H6BrClN2O
Molecular Weight:273.513740062714
CID:6147687
PubChem ID:83802558

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
    • 1501557-49-8
    • EN300-1914122
    • インチ: 1S/C9H6BrClN2O/c10-6-3-5(1-2-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
    • InChIKey: TURICGQYDPESRW-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C1C=C(N)ON=1)Cl

計算された属性

  • 精确分子量: 271.93520g/mol
  • 同位素质量: 271.93520g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 52Ų
  • XLogP3: 3

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1914122-5.0g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
5g
$3189.0 2023-05-31
Enamine
EN300-1914122-10g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
10g
$3007.0 2023-09-17
Enamine
EN300-1914122-1.0g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
1g
$1100.0 2023-05-31
Enamine
EN300-1914122-0.25g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
0.25g
$642.0 2023-09-17
Enamine
EN300-1914122-0.05g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
0.05g
$587.0 2023-09-17
Enamine
EN300-1914122-5g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
5g
$2028.0 2023-09-17
Enamine
EN300-1914122-0.5g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
0.5g
$671.0 2023-09-17
Enamine
EN300-1914122-10.0g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
10g
$4729.0 2023-05-31
Enamine
EN300-1914122-0.1g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
0.1g
$615.0 2023-09-17
Enamine
EN300-1914122-2.5g
3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine
1501557-49-8
2.5g
$1370.0 2023-09-17

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine 関連文献

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amineに関する追加情報

Professional Introduction to 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine (CAS No. 1501557-49-8)

3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine derivative has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The compound's molecular structure, featuring a bromo and chloro substituent on a phenyl ring coupled with an oxazole core, makes it a versatile scaffold for further chemical modifications and biological evaluations.

The chemical identity of this compound is defined by its CAS number, CAS No. 1501557-49-8, which provides a unique identifier for its molecular composition. This number is crucial for researchers in ensuring the correct identification and handling of the substance during synthesis, purification, and characterization processes. The oxazole ring in the molecule contributes to its stability and reactivity, making it a valuable intermediate in organic synthesis.

In recent years, there has been growing interest in oxazole derivatives due to their broad spectrum of biological activities. The presence of both bromo and chloro substituents on the phenyl ring enhances the electrophilic nature of the molecule, facilitating various nucleophilic substitution reactions. These reactions are pivotal in the development of novel pharmacophores that can interact with biological targets effectively.

One of the most compelling aspects of 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine is its potential as a building block for more complex drug molecules. Researchers have leveraged its structural features to design inhibitors targeting various enzymes and receptors involved in metabolic pathways associated with diseases such as cancer, inflammation, and neurological disorders. The oxazole moiety, in particular, has been shown to exhibit significant binding affinity to certain protein targets, making it an attractive component in drug design.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic utility but also underscore the advancements in modern organic chemistry that enable such complex constructions.

Recent studies have demonstrated the pharmacological potential of 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine as an anti-inflammatory agent. In preclinical models, derivatives of this compound have shown promising activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key mediators of inflammation. The ability to modulate these enzymes could lead to novel therapeutic interventions for chronic inflammatory conditions.

The compound's interaction with biological systems has also been explored through computational modeling and molecular dynamics simulations. These studies have provided insights into how the molecule binds to target proteins at an atomic level, offering a rational basis for designing more potent and selective analogs. Such computational approaches are increasingly integral to drug discovery pipelines, enabling researchers to predict binding affinities and optimize lead compounds before experimental validation.

In addition to its pharmaceutical applications, 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine has shown promise in materials science research. Its unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The combination of electron-donating and withdrawing groups within its structure allows for tunable optoelectronic characteristics, which are essential for developing advanced electronic devices.

The future directions of research on this compound are multifaceted. Efforts are ongoing to expand its chemical space through structural diversification using combinatorial chemistry and high-throughput screening techniques. These methods aim to identify new derivatives with enhanced biological activity or improved pharmacokinetic profiles. Furthermore, green chemistry principles are being integrated into synthetic protocols to minimize environmental impact while maintaining high efficiency.

The regulatory landscape surrounding the use of CAS No. 1501557-49-8 must also be considered in research endeavors. Compliance with safety guidelines ensures that laboratory personnel handle the compound responsibly without compromising health or environmental standards. Documentation of synthetic routes, purity assessments, and toxicological evaluations are critical components of responsible research practices.

In conclusion, 3-(3-bromo-4-chlorophenyl)-1,2-oxazol-5-amine represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features offer numerous opportunities for innovation through synthetic chemistry and medicinal chemistry research. As our understanding of biological systems continues to evolve, compounds like this will play an increasingly vital role in addressing complex diseases and technological challenges.

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